Cas no 1807266-73-4 (Ethyl 3-chloro-5-cyano-4-ethylbenzoate)

Ethyl 3-chloro-5-cyano-4-ethylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-chloro-5-cyano-4-ethylbenzoate

-

- インチ: 1S/C12H12ClNO2/c1-3-10-9(7-14)5-8(6-11(10)13)12(15)16-4-2/h5-6H,3-4H2,1-2H3

- InChIKey: XAUUMOMBEBLWIV-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C(=O)OCC)=CC(C#N)=C1CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 297

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 50.1

Ethyl 3-chloro-5-cyano-4-ethylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015017640-250mg |

Ethyl 3-chloro-5-cyano-4-ethylbenzoate |

1807266-73-4 | 97% | 250mg |

475.20 USD | 2021-06-18 | |

| Alichem | A015017640-500mg |

Ethyl 3-chloro-5-cyano-4-ethylbenzoate |

1807266-73-4 | 97% | 500mg |

863.90 USD | 2021-06-18 | |

| Alichem | A015017640-1g |

Ethyl 3-chloro-5-cyano-4-ethylbenzoate |

1807266-73-4 | 97% | 1g |

1,534.70 USD | 2021-06-18 |

Ethyl 3-chloro-5-cyano-4-ethylbenzoate 関連文献

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

-

Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

Ethyl 3-chloro-5-cyano-4-ethylbenzoateに関する追加情報

Ethyl 3-chloro-5-cyano-4-ethylbenzoate (CAS No. 1807266-73-4): A Comprehensive Overview

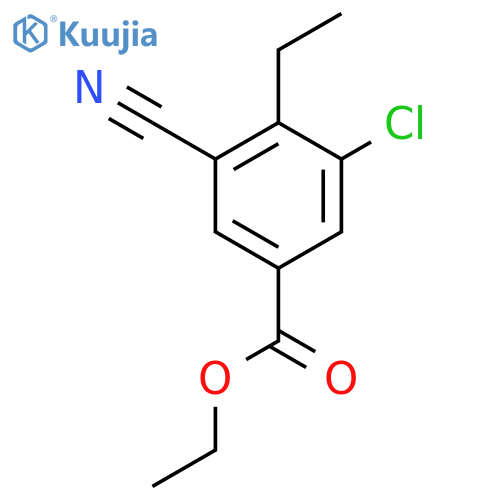

Ethyl 3-chloro-5-cyano-4-ethylbenzoate (CAS No. 1807266-73-4) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both chloro and cyano functional groups, along with the ethyl ester moiety, makes it a versatile intermediate for various chemical transformations.

The chemical structure of Ethyl 3-chloro-5-cyano-4-ethylbenzoate consists of a benzoate backbone with substituents that enhance its reactivity and utility. The chloro group at the 3-position and the cyano group at the 5-position introduce electrophilic and nucleophilic centers, respectively, facilitating diverse synthetic pathways. Additionally, the ethyl ester group at the 4-position provides a site for further functionalization, making it an attractive building block for medicinal chemists.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing both chloro and cyano groups. These functionalities are often found in biologically active molecules and have been shown to contribute to various pharmacological effects. For instance, studies have demonstrated that chloro-substituted benzoates can exhibit anti-inflammatory and analgesic properties, while cyano-substituted derivatives often show antimicrobial activity. The combination of these groups in Ethyl 3-chloro-5-cyano-4-ethylbenzoate suggests potential therapeutic applications in multiple disease areas.

One of the most compelling aspects of Ethyl 3-chloro-5-cyano-4-ethylbenzoate is its role as a key intermediate in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel scaffolds for drug candidates targeting neurological disorders, infectious diseases, and cancer. The versatility of its structure allows for modifications that can fine-tune its biological activity, making it a valuable asset in medicinal chemistry libraries.

The synthesis of Ethyl 3-chloro-5-cyano-4-ethylbenzoate involves multi-step organic reactions that highlight the compound's synthetic utility. Common synthetic routes include chlorination of pre-existing cyano-substituted benzoates followed by esterification, or vice versa. These methods leverage well-established chemical transformations and demonstrate the compound's compatibility with various reaction conditions. The ability to produce this compound efficiently is crucial for its widespread adoption in research and industrial settings.

Recent advancements in computational chemistry have further enhanced the understanding of Ethyl 3-chloro-5-cyano-4-ethylbenzoate's reactivity and potential applications. Molecular modeling studies have predicted new synthetic pathways and provided insights into how structural modifications can influence biological activity. These computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the process of identifying promising candidates for further development.

The pharmaceutical industry has also recognized the importance of intermediates like Ethyl 3-chloro-5-cyano-4-ethylbenzoate in developing next-generation therapeutics. By incorporating this compound into drug design strategies, scientists aim to create molecules with improved efficacy, selectivity, and pharmacokinetic profiles. Several ongoing clinical trials are exploring derivatives of benzoate-based compounds for treating various conditions, highlighting the relevance of such intermediates in modern medicine.

In conclusion, Ethyl 3-chloro-5-cyano-4-ethylbenzoate (CAS No. 1807266-73-4) represents a significant advancement in organic chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules with potential therapeutic applications. As research continues to uncover new ways to utilize this compound, its importance in drug development is likely to grow even further.

1807266-73-4 (Ethyl 3-chloro-5-cyano-4-ethylbenzoate) 関連製品

- 1251603-82-3(N-(4-ethylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo2,3-bquinazoline-8-carboxamide)

- 106985-83-5(2-methyl-3-sulfanylbutan-2-ol)

- 1261986-28-0(2-methyl-4-(3-nitrophenyl)phenol)

- 2149924-99-0(3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine)

- 202811-17-4(N-{2-2-(methylamino)ethylphenyl}methanesulfonamide)

- 2524-78-9(3-Acetamidothioanisole)

- 1612184-10-7(4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine)

- 2091354-83-3(CID 125513376)

- 2137854-80-7(Cyclopentene, 1-[[1-(chloromethyl)-2-methylcyclopropyl]methyl]-)

- 1638182-14-5(1-(Tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile)